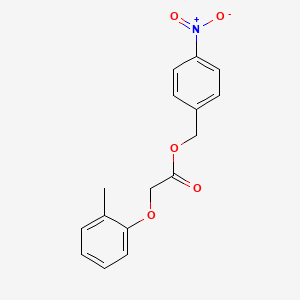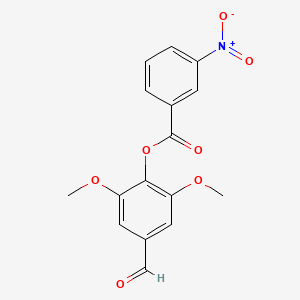
N-(3-chloro-4-cyanophenyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-chloro-4-cyanophenyl)-2-furamide” is a chemical compound. It contains a total of 50 bonds; 30 non-H bonds, 20 multiple bonds, 6 rotatable bonds, 1 double bond, 1 triple bond, 18 aromatic bonds, 3 six-membered rings, 1 secondary amide (aliphatic), 1 secondary amine (aliphatic), and 1 nitrile (aromatic) .
Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of N-(3-chloro-4-cyanophenyl)-2-furamide, focusing on six unique fields:
Antimicrobial Agents
N-(3-chloro-4-cyanophenyl)-2-furamide: has shown potential as an antimicrobial agent. Its structure allows it to interact with bacterial cell walls, disrupting their integrity and leading to cell death. This compound has been tested against various gram-positive and gram-negative bacteria, demonstrating significant inhibitory effects .
Antituberculosis Activity
Research has indicated that N-(3-chloro-4-cyanophenyl)-2-furamide exhibits promising antituberculosis properties. It targets Mycobacterium tuberculosis, the bacterium responsible for tuberculosis, by inhibiting key enzymes essential for bacterial survival and replication. This makes it a candidate for developing new tuberculosis treatments .
Antimalarial Applications
The compound has also been explored for its antimalarial properties. It has shown efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. By interfering with the parasite’s life cycle, N-(3-chloro-4-cyanophenyl)-2-furamide can reduce the parasite load in infected individuals .
Cancer Research
In cancer research, N-(3-chloro-4-cyanophenyl)-2-furamide has been investigated for its antiproliferative effects on cancer cells. It can induce apoptosis (programmed cell death) in various cancer cell lines, making it a potential candidate for developing new anticancer therapies .
Anti-inflammatory Agents
The compound has been studied for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines, which are signaling molecules that promote inflammation. This makes N-(3-chloro-4-cyanophenyl)-2-furamide a potential therapeutic agent for treating inflammatory diseases .
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of N-(3-chloro-4-cyanophenyl)-2-furamide . It has been shown to protect neurons from oxidative stress and apoptosis, which are common features of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. This suggests its potential use in developing treatments for these conditions .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(3-chloro-4-cyanophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2O2/c13-10-6-9(4-3-8(10)7-14)15-12(16)11-2-1-5-17-11/h1-6H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWGXKVTUBFOAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC(=C(C=C2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 5-[(benzylamino)carbonyl]-2-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxylate](/img/structure/B5869076.png)

![methyl 4-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]benzoate](/img/structure/B5869085.png)
![4-[(4-fluorophenoxy)acetyl]morpholine](/img/structure/B5869092.png)

![4-({[(cyclopropylamino)carbonothioyl]amino}methyl)benzenesulfonamide](/img/structure/B5869105.png)
![ethyl (5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetate](/img/structure/B5869110.png)
![methyl 4-{2-[(4-acetylphenyl)amino]-2-oxoethoxy}benzoate](/img/structure/B5869113.png)
![3-[(4-bromobenzyl)thio]-4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazole](/img/structure/B5869127.png)

![4-chloro-N'-[(3,4-dimethoxyphenyl)acetyl]benzohydrazide](/img/structure/B5869144.png)

![N-(3-chlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5869160.png)
